

# In-Depth Technical Guide: 6-Chloro-3-nitropicolinamide (CAS: 171178-21-5)

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## Compound of Interest

Compound Name: 6-Chloro-3-nitropicolinamide

Cat. No.: B061469

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## Abstract

This technical guide provides a comprehensive overview of **6-Chloro-3-nitropicolinamide**, a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and analytical characterization. While specific biological activity and mechanistic studies on this particular compound are limited in publicly accessible literature, this guide lays the foundational chemical information necessary for researchers initiating further investigation.

## Chemical and Physical Properties

**6-Chloro-3-nitropicolinamide** is a chlorinated nitropyridine derivative. The presence of the chloro, nitro, and amide functional groups on the pyridine ring suggests its potential as a versatile intermediate for the synthesis of more complex molecules.<sup>[1][2]</sup> The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the pyridine core.

Table 1: Physicochemical Properties of **6-Chloro-3-nitropicolinamide**

Property	Value	Source
CAS Number	171178-21-5	[3][4]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> ClN <sub>3</sub> O <sub>3</sub>	[4]
Molecular Weight	201.57 g/mol	[4]
Predicted Boiling Point	323.6±42.0 °C	Acros Pharmatech
Predicted Density	1.610±0.06 g/cm <sup>3</sup>	Acros Pharmatech
Predicted pKa	13.58±0.50	Acros Pharmatech
Purity (Typical)	≥95%	[4]

Note: Predicted values are computationally derived and have not been experimentally verified in the available literature.

## Synthesis

A known synthetic route to **6-Chloro-3-nitropicolinamide** involves the hydrolysis of the corresponding nitrile precursor, 6-chloro-3-nitropicolinonitrile.

## Experimental Protocol: Synthesis of 6-Chloro-3-nitropicolinamide[5]

Materials:

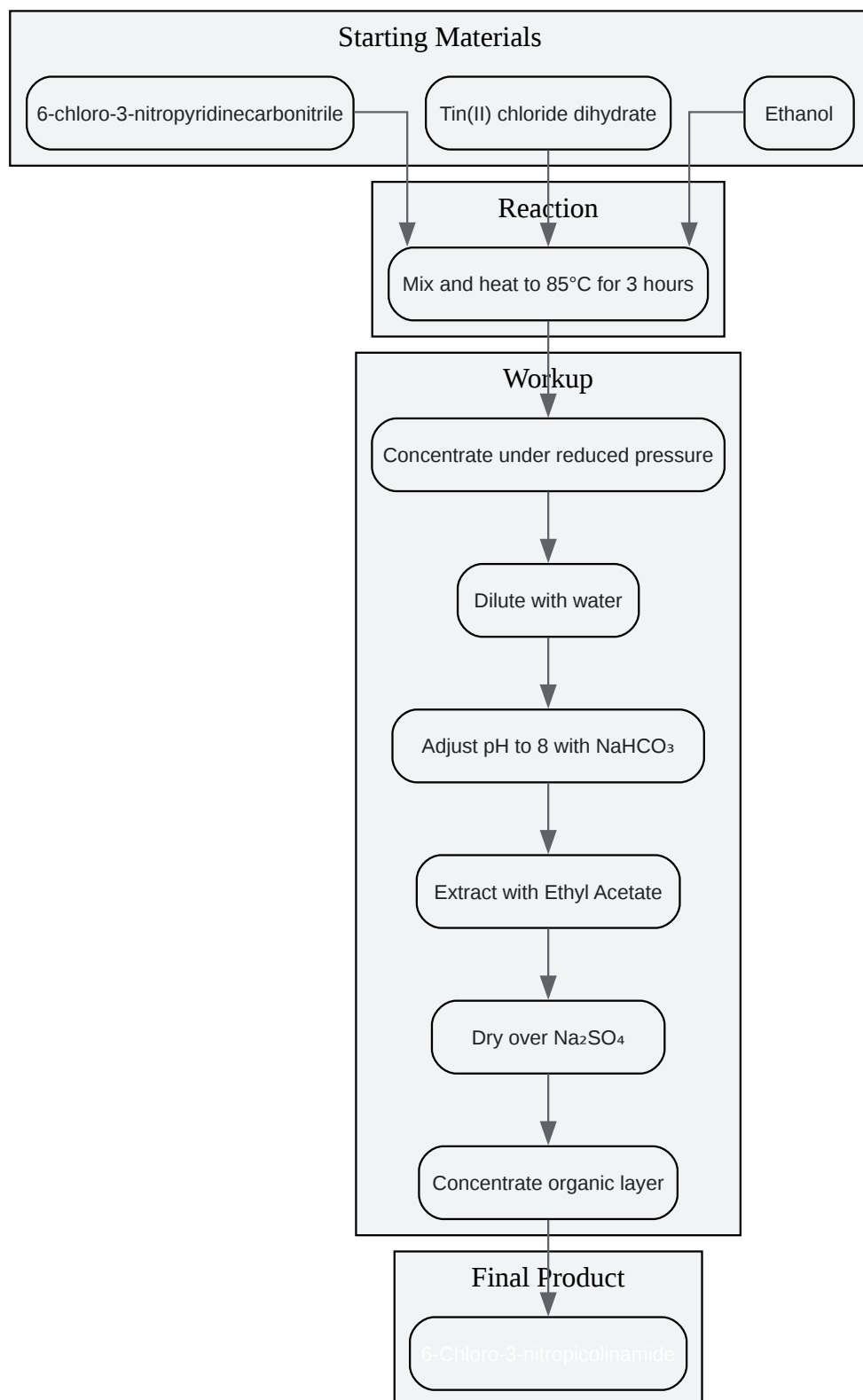
- 6-chloro-3-nitropyridinecarbonitrile (12 g, 65.4 mmol)
- Tin(II) chloride dihydrate (59 g, 262 mmol)
- Ethanol (144 mL)
- Water
- Saturated aqueous sodium bicarbonate
- Ethyl acetate

- Anhydrous sodium sulfate

Procedure:

- A mixture of 6-chloro-3-nitropyridinecarbonitrile and tin(II) chloride dihydrate in ethanol is heated to 85°C.
- The reaction is maintained at this temperature for 3 hours.
- Upon completion, the reaction solution is concentrated under reduced pressure.
- The residue is diluted with water.
- Saturated aqueous sodium bicarbonate is slowly added to adjust the pH to 8.
- The mixture is extracted several times with ethyl acetate.
- The combined organic layers are dried over anhydrous sodium sulfate.
- The organic layer is concentrated under reduced pressure to yield **6-chloro-3-nitropicolinamide**.

Diagram 1: Synthesis Workflow of **6-Chloro-3-nitropicolinamide**



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Caption: Synthetic pathway from the nitrile precursor to the final amide product.

## Analytical Data

Detailed experimental spectroscopic data for **6-Chloro-3-nitropicolinamide** is not widely available in peer-reviewed literature. However, chemical suppliers indicate that analytical data such as NMR, HPLC, and LC-MS are available upon request.<sup>[5]</sup> For researchers, it is standard practice to perform full characterization to confirm the identity and purity of the synthesized compound.

Table 2: Expected Analytical Characterization

Technique	Purpose
<sup>1</sup> H NMR	Elucidation of the proton environment of the molecule.
<sup>13</sup> C NMR	Determination of the carbon skeleton.
FT-IR	Identification of functional groups (e.g., C=O, N-H, NO <sub>2</sub> , C-Cl).
Mass Spectrometry	Confirmation of molecular weight and fragmentation pattern.
HPLC/UPLC	Assessment of purity.
Melting Point	Determination of a key physical property and indicator of purity.
Solubility	Characterization of solubility in various solvents for experimental design.

## Potential Biological Activity and Research Directions

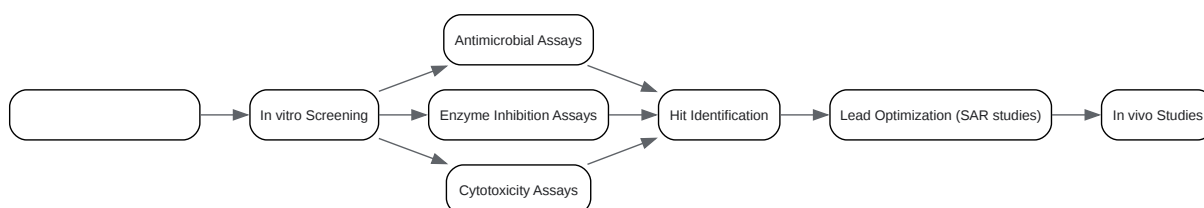
While no specific biological activities for **6-Chloro-3-nitropicolinamide** have been reported, the structural motifs present in the molecule are found in compounds with a wide range of biological functions.

- **Picolinamide Derivatives:** This class of compounds has been investigated for various therapeutic applications, including as inhibitors of enzymes.
- **Nitropyridine Derivatives:** The nitropyridine scaffold is a key component in a number of biologically active molecules.
- **Chlorinated Heterocycles:** The incorporation of chlorine atoms into heterocyclic rings is a common strategy in drug design to modulate physicochemical properties and biological activity.

Given these general observations, **6-Chloro-3-nitropicolinamide** could serve as a starting point or intermediate for the development of novel therapeutic agents. Further research could explore its potential in areas such as:

- **Antimicrobial Activity:** Many heterocyclic compounds containing nitrogen and halogen atoms exhibit antimicrobial properties.
- **Enzyme Inhibition:** The molecule could be screened against various enzyme targets relevant to human diseases.
- **Oncology:** Substituted pyridines are a common feature in many small-molecule kinase inhibitors used in cancer therapy.

Diagram 2: Logical Workflow for Investigating Biological Potential



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